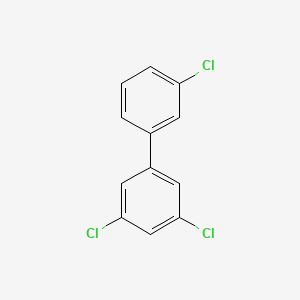

3,3',5-TRICHLOROBIPHENYL

Description

Significance of 3,3',5-Trichlorobiphenyl (B165798) (PCB-37) as a Specific Congener in Environmental and Biological Studies

Within the large family of PCBs, individual congeners can exhibit distinct physical, chemical, and toxicological properties. This compound, also known as PCB-37, is one of 24 trichlorobiphenyl isomers. cpcb.nic.in While not one of the most abundant congeners in commercial PCB mixtures, its specific structure and properties make it a subject of interest in environmental and biological research.

Historical Industrial Production and Environmental Release of PCB Mixtures Containing Trichlorobiphenyls

The commercial production of PCBs began in 1929 and continued for several decades. cevooh.czmdpi.com These chemicals were not produced as single congeners but as complex mixtures under various trade names, such as Aroclor in the United States, Clophen in Germany, and Kanechlor in Japan. pops.intchemistry-matters.com These mixtures were characterized by their degree of chlorination. For example, Aroclor 1242, a common mixture, contained a significant proportion of trichlorobiphenyls.

The total global production of PCBs between 1930 and 1993 is estimated to be around 1.3 million tonnes. europa.eu A substantial portion of these PCBs has been released into the environment through various pathways, including:

Industrial Accidents and Spills: Leaks and accidental releases during the manufacturing, transport, and use of PCBs. clu-in.org

Improper Disposal: Disposal of PCB-containing equipment and materials in landfills and dumps. clu-in.org

Volatilization from Products: Slow release from open applications like paints, sealants, and plastics. mdpi.com

Incineration: Unintentional formation and release from the incineration of waste materials. cevooh.cz

Trichlorobiphenyls, being a component of many commercial mixtures, were widely released into the environment. Their moderate level of chlorination gives them a balance of persistence and volatility that allows for both localized contamination and long-range atmospheric transport.

Evolution of Academic Research Focus on Individual PCB Congeners vs. Mixtures

This realization led to a significant shift in research focus towards the study of individual PCB congeners. nih.gov Researchers understood that different congeners could have vastly different toxicological profiles. nih.gov For example, some "dioxin-like" PCBs exhibit a high degree of toxicity through a specific biological pathway, while others, the "non-dioxin-like" PCBs, have different mechanisms of action. nih.gov

This congener-specific approach allows for a more nuanced and accurate assessment of the risks associated with PCB exposure. By understanding the properties and behaviors of individual congeners like this compound, scientists can develop more precise models for predicting the environmental fate and toxicological effects of complex PCB mixtures found in the environment and in biological samples. This evolution in research continues to inform risk assessment and remediation strategies for PCB-contaminated sites.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGNAJQTOXRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858937 | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-87-0, 12674-11-2 | |

| Record name | 3,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998089L9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 3,3 ,5 Trichlorobiphenyl

Sources of 3,3',5-TRICHLOROBIPHENYL (B165798) in the Environment

The presence of this compound in the environment stems from both historical activities and ongoing, unintentional formation.

The primary historical source of this compound and other lower-chlorinated PCBs is the production and use of commercial PCB mixtures. epa.govopenaccessgovernment.org These mixtures, sold under trade names like Aroclor, were not single congeners but rather combinations of many. epa.gov Specifically, Aroclor 1016, a less-chlorinated mixture, was composed of approximately 51.5% to 54.67% trichlorobiphenyls by weight. nih.gov These mixtures were widely used as coolants and insulating fluids in electrical equipment such as transformers and capacitors, and as plasticizers in paints, caulking, and carbonless copy paper. epa.govcpcb.nic.inopenaccessgovernment.org

Continuous release into the environment occurs from these "legacy" sources through:

Leaks and spills from old electrical equipment still in use or awaiting disposal. openaccessgovernment.org

Volatilization from building materials, such as old caulking compounds and paints. nih.gov

Leaching from hazardous waste sites and landfills where PCB-containing materials were improperly disposed. openaccessgovernment.org

Table 1: Composition of Aroclor 1016 by Homolog This table shows the approximate percentage of different chlorinated biphenyls in the commercial mixture Aroclor 1016, a significant historical source of trichlorobiphenyls.

| Homolog Group | Weight Percentage (%) |

| Monochlorobiphenyl | <1.0 |

| Dichlorobiphenyl | 21.2 |

| Trichlorobiphenyl | 51.5 |

| Tetrachlorobiphenyl | 27.3 |

| Pentachlorobiphenyl | <0.6 |

| Data from Hansen L; The Ortho Side of PCBs: Occurrence and Disposition (1999). nih.gov |

Beyond legacy sources, this compound can be formed and released into the environment through unintentional processes. A significant contemporary source is the inadvertent production of PCBs as byproducts in various manufacturing processes, particularly those involving the synthesis of certain organic pigments used in paints, inks, and textiles. openaccessgovernment.orgnih.govwa.govresearchgate.net

Furthermore, environmental transformation processes can generate lower-chlorinated PCBs from their more highly chlorinated counterparts. paint.org Research has shown that higher-chlorinated congeners present in mixtures like Aroclor 1254 can undergo photochemical degradation (photolysis) when exposed to sunlight. paint.org This process can strip chlorine atoms from the biphenyl (B1667301) structure, resulting in the formation of less-chlorinated congeners, including trichlorobiphenyls. paint.org

Environmental Concentrations in Various Matrices

Due to its persistence and mobility, this compound is found globally in air, water, soil, and sediment. cpcb.nic.in

Lower-chlorinated PCBs, including trichlorobiphenyls, are relatively volatile, which allows them to be released from contaminated surfaces into the atmosphere. nih.gov The vapor pressure of Aroclor 1016 (4x10⁻⁴ mm Hg at 25°C) suggests that its constituent compounds, primarily trichlorobiphenyls, are expected to exist almost entirely in the vapor phase in the ambient atmosphere. nih.gov Atmospheric concentrations are generally higher in urban and industrial areas. nih.gov

Once in the atmosphere, these compounds can undergo long-range transport, leading to their deposition in remote regions far from their original source. dss.go.th This atmospheric pathway is a major contributor to the contamination of ecosystems like the Great Lakes. dss.go.th For instance, a study of air over Lake Superior analyzed the transport of several congeners, including trichlorobiphenyls (PCB 28+31), to identify the signature of long-range transport from industrial regions to the south. dss.go.th While specific concentration data for this compound is not widely available, levels for other indicator PCBs have been detected even in remote locations like Antarctica (87 pg/m³ for PCB 11). nih.gov

Table 2: Example Atmospheric PCB Concentrations This table provides context for typical atmospheric concentrations of PCBs, noting that levels vary significantly by location and specific congener.

| Location/Environment | PCB Congener(s) | Reported Concentration |

| Chicago, USA (Urban Air) | PCB 11 | 72 pg/m³ |

| Antarctica (Remote Air) | PCB 11 | 87 pg/m³ |

| United States (Indoor Workplace Air) | Aroclor 1242 + 1254 | 44 - 240 ng/m³ |

| Data from various environmental studies. cpcb.nic.innih.gov |

In aquatic environments, PCBs are typically found in low concentrations in the water itself due to their limited water solubility. cpcb.nic.in However, they readily adsorb to suspended particulate matter and organic material. cpcb.nic.inwhoi.edu Consequently, while dissolved concentrations may be at trace levels (e.g., picograms per liter), concentrations in suspended solids can be significantly higher. nih.gov

A study of water from various locations in Jos Metropolis, Nigeria, identified several PCB congeners. hilarispublisher.com Although this compound was not among the quantified congeners in that specific study, other trichlorobiphenyls were detected, and the total PCB concentration in some water samples was found to be higher than the recommended allowable limit. hilarispublisher.com This indicates the potential for trichlorobiphenyls to contaminate aquatic systems, particularly in areas impacted by industrial activities or improper waste disposal.

Soil and sediments act as major sinks for PCBs in the environment. who.int The compounds adsorb strongly to organic matter in soil and sediment particles, where they can persist with half-lives ranging from months to years. who.intresearchgate.net Generally, adsorption increases with the degree of chlorination, meaning higher-chlorinated PCBs are often found in higher proportions in these matrices. who.intfrontiersin.org

Nevertheless, significant concentrations of trichlorobiphenyls are found in contaminated soils. A study of soil from sites near electrical transformers in Nigeria identified fifteen different PCB congeners. hilarispublisher.com Among them were several trichlorobiphenyls, demonstrating their presence as environmental contaminants in soil.

Table 3: Concentrations of Selected Trichlorobiphenyls in Soil from Jos Metropolis, Nigeria This table shows the concentration range of various trichlorobiphenyl (TCB) congeners detected in soil samples near electrical transformer installation sites. This data provides an example of the levels at which related congeners can be found in contaminated soil.

| PCB Congener | Congener Name | Concentration Range (mg/kg) |

| C20 | 2,3,3-Trichlorobiphenyl | 0.27 - 0.70 |

| C28 | 2,4,4'-Trichlorobiphenyl (B50444) | 0.28 - 0.39 |

| C29 | 2,4,5-Trichlorobiphenyl | 0.28 - 0.39 |

| Data from Ibrahim EG, et al. (2018). Accumulation of Polychlorinated Biphenyls (PCBS) in Soil and Water from Electrical Transformers Installation Sites. hilarispublisher.com |

Global Environmental Distribution and Long-Range Transport Phenomena

Polychlorinated biphenyls (PCBs), including the congener this compound, are recognized as ubiquitous and persistent pollutants within the global ecosystem. cpcb.nic.in Their widespread presence, even in remote regions far from their original points of release, is a direct consequence of their physical and chemical properties that facilitate long-range environmental transport. cpcb.nic.inunlp.edu.arhilarispublisher.com

The primary mechanism for the global distribution of PCBs is atmospheric transport. cpcb.nic.intsu.edu Due to their semi-volatile nature, PCBs can volatilize from contaminated surfaces, such as soils and bodies of water, or be released into the atmosphere from industrial activities and the improper disposal or burning of PCB-containing wastes. cpcb.nic.intsu.edu Once in the atmosphere, they can exist in the vapor phase or adsorb to aerosols. tsu.edu This allows them to be carried by wind currents over vast distances. cpcb.nic.intsu.edu A study in the USA revealed that 92% of detected PCBs were in the vapor phase, while research in Germany indicated that congeners with a lower degree of chlorination were predominant in filtered air. tsu.edu

This atmospheric journey concludes with deposition, which can occur through wet (rain and snow) or dry processes. cpcb.nic.in This "grasshopper effect" of repeated volatilization and deposition allows PCBs to reach and contaminate even pristine environments like the polar regions. unlp.edu.ar

The persistence of PCBs against chemical and biological degradation is a key factor in their long-range transport and global distribution. cpcb.nic.in Their stability generally increases with the degree of chlorination. cpcb.nic.in While monochlorinated biphenyls are generally biodegradable, those with three or more chlorine atoms, such as this compound, are significantly more persistent. cpcb.nic.in

Once deposited, the lipophilic (fat-soluble) nature of PCBs leads to their accumulation in the fatty tissues of organisms. cpcb.nic.in They are practically insoluble in water but readily dissolve in organic compounds and fats. cpcb.nic.in This property results in their bioaccumulation in individual organisms and biomagnification up the food chain, leading to detectable concentrations in wildlife and humans across the globe. cpcb.nic.inepa.gov PCBs are commonly found in environmental and biological samples, with a tendency to accumulate in sediments, soils, and biota. cpcb.nic.in

The following table provides a summary of key properties of this compound that influence its environmental transport and distribution.

Interactive Data Table: Properties of this compound Relevant to Environmental Transport

| Property | Value | Implication for Global Distribution |

| Molecular Formula | C12H7Cl3 epa.govaccustandard.com | Influences molecular weight and related physical properties. |

| Molecular Weight | 257.55 g/mol epa.gov | Affects volatility and atmospheric transport potential. |

| Physical State | Crystalline solid ontosight.ai | Can be transported as fine particulate matter or volatilize. |

| Water Solubility | Practically insoluble cpcb.nic.in | Leads to partitioning into sediments and biota rather than remaining dissolved in water. |

| Lipophilicity (Fat Solubility) | High (soluble in fats) cpcb.nic.in | Drives bioaccumulation in organisms and biomagnification through food webs. |

| Persistence | Resistant to degradation cpcb.nic.in | Allows the compound to travel long distances without breaking down, leading to widespread distribution. |

| Volatility | Semi-volatile tsu.edu | Facilitates entry into the atmosphere and subsequent long-range transport. |

Detailed research findings have consistently demonstrated the presence of various PCB congeners, including trichlorobiphenyls, in diverse environmental matrices worldwide, confirming the effectiveness of long-range transport phenomena. epa.gov The composition of PCB mixtures found in the environment can differ significantly from the commercial mixtures originally released, due to processes like metabolism and biodegradation that occur during transport and after deposition. epa.gov

Environmental Fate and Transformation Mechanisms of 3,3 ,5 Trichlorobiphenyl

Persistence and Stability in Environmental Compartments

Due to their chemical inertness, PCBs, including 3,3',5-trichlorobiphenyl (B165798), are highly resistant to environmental degradation. They are generally insoluble in water but are soluble in nonpolar organic solvents and lipids, which facilitates their accumulation in the fatty tissues of organisms and their persistence in organic-rich environmental compartments like soil and sediment. The persistence of PCB congeners generally increases with the degree of chlorination.

Studies on the environmental persistence of trichlorobiphenyls have provided insights into their environmental half-lives. For instance, a 5-year field study on farmland amended with sludge reported a half-life range for 13 different trichlorobiphenyls in aerobic soil, with an average half-life of 285 days epa.gov. This indicates that this compound can be expected to persist in soil for extended periods. In aquatic environments, PCBs are predominantly associated with sediments, where they can be found at much higher concentrations than in the overlying water column epa.gov.

Table 1: General Persistence of Trichlorobiphenyls in Aerobic Soil

| Environmental Compartment | Average Half-life | Reference |

|---|---|---|

| Aerobic Soil | 285 days | epa.gov |

Abiotic Transformation Processes

Abiotic processes, which are not mediated by living organisms, play a role in the transformation of this compound in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical reactions like hydrolysis and oxidation.

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for the transformation of PCBs. In the atmosphere, vapor-phase PCBs can be degraded by reacting with photochemically-produced hydroxyl radicals epa.gov. The rate of this reaction is dependent on the specific congener and environmental conditions.

In aquatic systems, the presence of dissolved organic matter (DOM) can significantly influence the photodegradation of PCBs. A study on 2,4',5-trichlorobiphenyl (B150608), a compound structurally similar to this compound, found that DOM, such as humic acid, accelerated its photodegradation nih.gov. The primary reactive species responsible for this enhanced degradation were identified as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are produced when DOM absorbs solar irradiation nih.gov. The degradation of 2,4',5-trichlorobiphenyl in the presence of DOM led to the formation of products such as 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, and hydroxylated PCBs nih.gov.

Reductive dechlorination is another important transformation process, particularly under anaerobic conditions found in sediments. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which are replaced by hydrogen atoms. Microbial activity is often the primary driver of reductive dechlorination, but abiotic pathways can also contribute. Generally, meta and para chlorines are preferentially removed over ortho chlorines researchwithrutgers.comepa.gov. This process results in the formation of less chlorinated congeners, which are often less toxic and more susceptible to further degradation.

Table 2: Key Factors in the Photodegradation of a Trichlorobiphenyl

| Factor | Role | Degradation Products | Reference |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | Accelerates photodegradation | Chlorobenzoic acids, hydroxylated PCBs | nih.gov |

| Hydroxyl Radicals (•OH) | Major reactive species | - | nih.gov |

| Singlet Oxygen (¹O₂) | Important reactive species | - | nih.gov |

PCBs are known for their resistance to both acids and alkalis, which makes them highly resistant to hydrolysis under typical environmental conditions cdc.gov. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Oxidation processes, apart from photodegradation-induced oxidation, can also contribute to the transformation of PCBs. As mentioned previously, reactive oxygen species like hydroxyl radicals can lead to the oxidation of trichlorobiphenyls nih.gov. These reactions can lead to the formation of hydroxylated metabolites, which represent an initial step in the breakdown of the parent compound.

Biotic Transformation Processes (Biodegradation)

The biodegradation of PCBs is a crucial process for their removal from the environment. This process is primarily carried out by microorganisms, particularly bacteria, through various metabolic pathways.

Under aerobic conditions, many bacterial species are capable of degrading PCBs, with the efficiency of degradation generally decreasing as the number of chlorine substituents increases nih.gov. Less chlorinated biphenyls, such as trichlorobiphenyls, are more amenable to aerobic biodegradation than their more highly chlorinated counterparts.

The degradation of PCBs by aerobic bacteria typically results in the formation of chlorobenzoic acids nih.gov. Studies have shown that some trichlorobiphenyl congeners can be degraded by soil microflora nih.gov.

The primary mechanism for the aerobic bacterial degradation of PCBs is initiated by the enzyme biphenyl dioxygenase. This enzyme catalyzes the insertion of two hydroxyl groups onto the biphenyl rings, a critical first step in the degradation pathway nih.gov. The position of chlorine atoms on the biphenyl rings significantly influences the susceptibility of a congener to attack by biphenyl dioxygenase.

The metabolism of this compound has been studied, and several hydroxylated metabolites have been identified, including 2-hydroxy-PCB 36, 4-hydroxy-PCB 36, 2'-hydroxy-PCB 36, and 4'-hydroxy-PCB 36 nih.gov. The formation of these hydroxylated derivatives is a clear indication of oxidative metabolism, consistent with the action of dioxygenase enzymes. Following the initial hydroxylation, the biphenyl rings are cleaved, and subsequent enzymatic reactions lead to the formation of chlorinated benzoic acids, which can then be further metabolized and potentially enter central metabolic pathways nih.gov.

Table 3: Identified Hydroxylated Metabolites of this compound

| Metabolite | Reference |

|---|---|

| 2-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |

| 4-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |

| 2'-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |

| 4'-hydroxy-3,3',5-trichlorobiphenyl | nih.gov |

Aerobic Microbial Degradation Pathways.

Fungal Degradation Processes

Fungi, particularly white-rot fungi, are recognized for their ability to degrade a wide range of persistent organic pollutants, including PCBs. This capability is primarily attributed to their non-specific extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes generate highly reactive free radicals that can attack the biphenyl structure, initiating the degradation process.

The degradation of PCBs by fungi is generally an aerobic process. For a trichlorobiphenyl such as this compound, the initial attack would likely involve hydroxylation of the biphenyl rings. This is a crucial step that increases the water solubility of the compound and makes it more susceptible to further enzymatic action. Following hydroxylation, ring cleavage can occur, leading to the formation of chlorinated benzoic acids and other intermediates, which can potentially be further metabolized.

Several fungal species have been identified as capable of degrading PCBs, including Phanerochaete chrysosporium, Trametes versicolor, and various species of Aspergillus and Penicillium. While specific studies on the fungal degradation of this compound are limited, the known mechanisms of fungal PCB metabolism suggest a pathway involving initial oxidation. The efficiency of this process is, however, highly dependent on the degree of chlorination and the substitution pattern of the PCB congener.

Role of Chlorine Substitution Patterns in Aerobic Degradation Susceptibility

The susceptibility of a PCB congener to aerobic microbial degradation is profoundly influenced by the number and position of chlorine atoms on the biphenyl rings. For this compound, its chlorine substitution pattern is a critical determinant of its degradability.

Several key principles govern the aerobic degradation of PCBs:

Degree of Chlorination: Generally, the rate and extent of aerobic degradation decrease as the number of chlorine substituents increases. nih.govresearchgate.net Trichlorobiphenyls are moderately chlorinated and thus are more amenable to aerobic degradation than their more highly chlorinated counterparts.

Position of Chlorine Atoms: The location of chlorine atoms has a significant impact. PCBs with chlorine atoms in the ortho positions (2, 2', 6, 6') are particularly resistant to degradation due to steric hindrance, which impedes the action of bacterial dioxygenase enzymes. nih.govresearchgate.net this compound lacks ortho chlorines, which theoretically makes it more susceptible to aerobic attack compared to ortho-substituted trichlorobiphenyls.

Unsubstituted Carbon Atoms: Aerobic degradation is often initiated by dioxygenase enzymes that attack adjacent, unsubstituted carbon atoms. The presence of vicinal unsubstituted carbons at the 2,3- or 3,4- positions is often a prerequisite for effective degradation. In this compound, the ring with the 3,5-dichloro substitution has unsubstituted adjacent carbons at positions 1-2 and 4-5, and the ring with the 3'-chloro substitution has unsubstituted carbons at multiple positions, making it a potential target for dioxygenase attack.

Ring Fission: Preferential degradation typically occurs on the less chlorinated ring. nih.govresearchgate.net In the case of this compound, the ring with a single chlorine at the 3' position would be the more likely site of initial enzymatic attack.

Table 1: Predicted Aerobic Degradation Susceptibility of this compound Based on Chlorine Substitution Patterns

| Feature | Assessment for this compound | Implication for Aerobic Degradation |

| Number of Chlorines | Three | Moderately susceptible |

| Ortho (2, 2', 6, 6') Substitution | None | Increased susceptibility |

| Meta (3, 3', 5, 5') Substitution | Three (3, 3', 5) | May influence enzyme affinity |

| Para (4, 4') Substitution | None | No inhibition from para chlorines |

| Less Chlorinated Ring | 3'-chlorophenyl ring | Preferential site for initial attack |

Anaerobic Microbial Dechlorination

Under anaerobic conditions, such as those found in submerged sediments and certain soils, a key transformation process for PCBs is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl rings and their replacement with hydrogen atoms. Anaerobic microbial communities can utilize PCBs as electron acceptors in a respiratory process known as dehalorespiration. oup.com

Reductive dechlorination is particularly significant for more highly chlorinated PCBs that are resistant to aerobic degradation. However, it also occurs for less chlorinated congeners like this compound. This process typically results in the formation of less chlorinated PCB congeners, which are generally less toxic and more susceptible to subsequent aerobic degradation. epa.govnih.gov

Mechanisms of Reductive Dechlorination by Anaerobic Bacteria

The mechanism of reductive dechlorination is a biologically mediated process catalyzed by specific enzymes called reductive dehalogenases. Certain anaerobic bacteria, such as some species within the phylum Chloroflexi (e.g., Dehalococcoides), are known to carry out this process. rsc.orgnih.gov These bacteria can gain energy for growth by coupling the oxidation of an electron donor (e.g., hydrogen, formate, or simple organic acids) to the reduction of the chlorinated biphenyl. oup.comepa.gov

The process can be summarized as follows:

Electron Donor Oxidation: An electron donor is oxidized, releasing electrons.

Electron Transport: The electrons are transferred through a series of cellular carriers.

Reductive Dehalogenation: The PCB molecule acts as the terminal electron acceptor. A reductive dehalogenase enzyme facilitates the transfer of electrons to the C-Cl bond, leading to the cleavage of the bond and the release of a chloride ion. A proton from the environment then replaces the chlorine atom on the biphenyl ring.

This process is highly specific, with different bacterial populations and their respective enzymes targeting different chlorine positions on the biphenyl rings.

Site-Specific Dechlorination Activity

A significant body of research has demonstrated that microbial reductive dechlorination of PCBs is highly regioselective. The chlorine substitution pattern of the congener dictates which chlorines are preferentially removed. In general, for many anaerobic microbial communities found in contaminated sediments, there is a preference for the removal of meta and para chlorines over ortho chlorines. epa.govnih.govnih.gov

For this compound, which has three meta chlorines, it is expected that these would be the primary targets for reductive dechlorination. The likely dechlorination products would therefore be dichlorobiphenyls and monochlorobiphenyls, with the specific congeners formed depending on the sequence of chlorine removal. For instance, removal of the 5-chloro substituent would yield 3,3'-dichlorobiphenyl (B134845). Subsequent dechlorination could then lead to 3-chlorobiphenyl. This stepwise removal of meta chlorines would lead to an accumulation of less chlorinated congeners that may retain ortho chlorines if they were initially present, though this compound lacks these. The dechlorination of this compound would thus likely result in a mixture of less chlorinated, non-ortho-substituted congeners.

Table 2: Predicted Anaerobic Dechlorination Products of this compound

| Starting Compound | Targeted Chlorine Position | Potential Primary Product(s) | Potential Secondary Product(s) |

| This compound | Meta (5) | 3,3'-Dichlorobiphenyl | 3-Chlorobiphenyl |

| This compound | Meta (3 or 3') | 3',5-Dichlorobiphenyl or 3,5-Dichlorobiphenyl | 3-Chlorobiphenyl or 5-Chlorobiphenyl (less common) |

Plant-Mediated Biotransformation (Phytoremediation Aspects)

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. Plants can play a role in the remediation of PCB-contaminated soils and sediments through several mechanisms, including uptake, accumulation, and transformation.

For a compound like this compound, phytotransformation would involve its uptake by the plant roots and subsequent metabolism within the plant tissues. The metabolic processes in plants for xenobiotics are often analogized to the "green liver" concept and typically occur in three phases:

Phase I (Transformation): The compound is transformed through reactions such as hydroxylation, oxidation, or reduction, which are often catalyzed by enzymes like cytochrome P450 monooxygenases. This initial step increases the reactivity of the molecule.

Phase II (Conjugation): The transformed compound is conjugated with endogenous molecules such as sugars (e.g., glucose), amino acids, or glutathione. This increases the water solubility of the metabolite and reduces its toxicity.

Phase III (Sequestration): The conjugated metabolites are compartmentalized and sequestered in plant vacuoles or bound to cell wall components, effectively removing them from the cytoplasm.

While research on the phytoremediation of specific PCB congeners is ongoing, studies with various plants have shown the potential for the uptake and transformation of lower-chlorinated PCBs. For trichlorobiphenyls, the formation of hydroxylated metabolites has been observed in plant cell cultures. The extent of uptake and metabolism can vary significantly between different plant species and is also influenced by the physicochemical properties of the specific PCB congener.

Bioaccumulation, Biomagnification, and Trophic Transfer in Non Human Ecosystems

Bioaccumulation in Aquatic and Terrestrial Organisms (Non-Human)

Bioaccumulation is the process by which organisms absorb a substance from their environment at a rate faster than they can excrete it, leading to a concentration of the substance in their tissues. For Polychlorinated Biphenyls (PCBs) like 3,3',5-trichlorobiphenyl (B165798), this process is largely driven by their lipophilic (fat-seeking) nature.

Aquatic Ecosystems:

In aquatic environments, this compound readily partitions from the water column into the fatty tissues of organisms. The primary routes of uptake are through direct absorption from contaminated water across gills and epithelial tissues, and through the consumption of contaminated food.

Lower trophic level organisms, such as invertebrates and small fish, are particularly important in the initial bioaccumulation of this compound. For instance, studies on various PCB congeners have shown significant uptake in species like mussels and fish. While specific data for this compound is limited, the behavior of other trichlorobiphenyls suggests it would be readily bioaccumulated. For example, in the White Sea, major organochlorine contaminants, including PCBs, were found in various fish species, with concentrations correlated to the trophic level. nih.gov Navaga had the highest concentrations of the five fish species studied. nih.gov

Terrestrial Ecosystems:

Information regarding the specific bioaccumulation of this compound in terrestrial organisms is less documented. However, the general principles of PCB bioaccumulation apply. Terrestrial organisms can be exposed through the ingestion of contaminated soil and food sources. Soil invertebrates, such as earthworms, can accumulate PCBs from the soil, which are then transferred to predators. While direct quantitative data for this compound in terrestrial fauna is scarce, its chemical properties suggest a potential for accumulation in the fatty tissues of birds and mammals that are part of terrestrial food chains.

Biomagnification within Aquatic and Terrestrial Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. As a persistent and bioaccumulative compound, this compound is subject to biomagnification.

Aquatic Food Webs:

In aquatic food webs, biomagnification of PCBs is a well-documented phenomenon. dtic.mil It begins with the uptake by primary producers like phytoplankton, followed by transfer to zooplankton, small fish, and progressively larger predatory fish. At each trophic level, the concentration of the PCB congener increases. Top predators in aquatic ecosystems, such as large fish, marine mammals, and fish-eating birds, can accumulate very high concentrations of PCBs. ca.govepa.gov

A study on a harbor seal food web in the Strait of Georgia, British Columbia, characterized the biomagnification of various PCB congeners. nih.gov The trophic magnification factors (TMFs) for individual congeners were correlated with their octanol-water partition coefficient (log KOW), indicating that more lipophilic compounds tend to biomagnify to a greater extent. nih.gov Although this compound was not specifically measured, its log KOW suggests a significant potential for biomagnification.

Terrestrial Food Webs:

Biomagnification also occurs in terrestrial food webs, although the pathways can be more complex. For PCBs, transfer from soil to plants is generally low, but contamination of plant surfaces can occur. The primary route of biomagnification is through the consumption of contaminated organisms. For example, predatory birds and mammals that consume contaminated insects, small rodents, or fish from nearby aquatic systems can accumulate high levels of PCBs. Studies have shown that PCBs can biomagnify in terrestrial food chains, leading to high concentrations in top predators like owls and kestrels.

Factors Influencing Bioavailability and Uptake in Environmental Systems

The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by organisms, is influenced by several environmental factors.

Sediment and Soil Organic Carbon: The amount and type of organic carbon in sediment and soil are critical factors. bohrium.com PCBs, being hydrophobic, tend to adsorb strongly to organic matter. usgs.govresearchgate.net High organic carbon content can reduce the bioavailability of PCBs in the water or soil porewater, thereby decreasing their uptake by organisms. bohrium.com However, the quality of the organic matter also plays a role; contaminants associated with more labile, nutrient-rich organic matter may be more bioavailable than those bound to refractory carbon like soot or charcoal. usgs.gov

Sediment-Water Partitioning: The partitioning of this compound between sediment and the overlying water column is a key process. This is governed by its hydrophobicity. Stronger sorption to sediment particles generally leads to lower concentrations in the water and thus reduced direct uptake by aquatic organisms. The origin of the organic carbon (marine vs. terrestrial) can influence the strength of this sorption, with marine-derived organic carbon showing stronger binding for more hydrophobic PCBs. nih.gov

Organism-Specific Factors: The physiology and feeding habits of an organism also influence uptake. Factors such as an organism's lipid content, metabolic rate, and feeding strategy will affect the extent of bioaccumulation.

Comparative Analysis of this compound Bioaccumulation Relative to Other Congeners

The bioaccumulation potential of a PCB congener is largely determined by its degree of chlorination and the specific positions of the chlorine atoms on the biphenyl (B1667301) rings.

Degree of Chlorination: Generally, bioaccumulation potential increases with the number of chlorine atoms up to a certain point. Trichlorobiphenyls, like this compound, are readily bioaccumulated. However, very highly chlorinated congeners (hepta- to decachlorobiphenyls) may show reduced uptake due to their larger molecular size and extremely low water solubility, which can limit their passage across biological membranes.

Chlorine Substitution Pattern: The arrangement of chlorine atoms influences a congener's susceptibility to metabolic breakdown. Congeners with adjacent non-chlorinated carbon atoms, particularly in the meta and para positions, are more easily metabolized and excreted by organisms. This compound has vicinal hydrogens at the C4-C5 and C2'-C6' positions, which could make it more susceptible to metabolism compared to congeners without such arrangements. Conversely, congeners with chlorine atoms that sterically hinder metabolism (e.g., those with multiple ortho-substituted chlorines) tend to be more persistent and have higher bioaccumulation potential. researchgate.netnih.gov

The table below provides a general comparison of the bioaccumulation potential of different PCB homolog groups.

| PCB Homolog Group | Number of Chlorine Atoms | General Bioaccumulation Potential |

| Monochlorobiphenyls | 1 | Low |

| Dichlorobiphenyls | 2 | Moderate |

| Trichlorobiphenyls | 3 | Moderate to High |

| Tetrachlorobiphenyls | 4 | High |

| Pentachlorobiphenyls | 5 | High |

| Hexachlorobiphenyls | 6 | Very High |

| Heptachlorobiphenyls | 7 | High to Very High |

| Octachlorobiphenyls | 8 | High |

| Nonachlorobiphenyls | 9 | Moderate to High |

| Decachlorobiphenyl | 10 | Moderate |

This table provides a generalized view. The actual bioaccumulation potential of a specific congener can vary based on its substitution pattern and the organism .

Biotransformation and Metabolic Pathways in Non Human Biological Systems

General Metabolic Pathways of PCBs in Animals (e.g., Mammalian, Avian, Aquatic)

The primary metabolic pathway for PCBs across various animal species involves a two-phase process. acs.orgnih.gov

Phase I: Oxidation: The initial and rate-limiting step is the oxidation of the PCB molecule, catalyzed predominantly by the cytochrome P-450 (CYP) monooxygenase enzyme system located in the liver and other tissues. acs.orgnih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) ring, forming hydroxylated PCB metabolites (OH-PCBs). researchgate.net This process can proceed through the formation of an epoxide intermediate. acs.org Lower-chlorinated PCBs are generally better substrates for metabolic enzymes compared to their highly chlorinated counterparts. nih.govnih.gov

Phase II: Conjugation: The hydroxylated metabolites, being more polar than the parent compound, can then undergo Phase II conjugation reactions. acs.orgnih.gov These reactions involve linking the OH-PCBs to endogenous molecules such as glucuronic acid or sulfate (B86663), forming glucuronide or sulfate conjugates. researchgate.netacs.org This step further increases the water solubility of the metabolites, making them easier to eliminate from the body, typically in bile and feces. nih.gov In some pathways, PCBs can also be conjugated with glutathione, leading to the formation of methylsulfonyl metabolites (MeSO2-PCBs), which have been observed in mammals and fish. nih.govacs.orgnih.gov

Metabolic capabilities vary significantly among different animal classes:

Mammals: Generally exhibit pronounced metabolic changes for many PCB congeners. usgs.gov

Avian Species: Birds also demonstrate significant PCB metabolism and show induction of microsomal enzymes in response to exposure. usgs.gov Hydroxylated PCB metabolites have been identified in the plasma of various bird species. researchgate.net

Aquatic Species: Fish tend to have a more limited capacity for PCB metabolism compared to mammals and birds. usgs.gov While some metabolism occurs, the changes are often minimal. usgs.gov Nevertheless, methylsulfonyl metabolites of certain PCBs have been documented in fish. acs.orgnih.gov Marine crustaceans like crabs and shrimp have shown little to no metabolic alteration of PCBs in laboratory studies. usgs.gov

Role of Cytochrome P450 Enzymes in 3,3',5-TRICHLOROBIPHENYL (B165798) Hydroxylation

The hydroxylation of this compound (also known as PCB 36) is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymes are the primary catalysts for the initial oxidative attack on the PCB molecule. acs.org The specific CYP isoforms involved in metabolizing a particular congener depend on its structure, especially the placement of chlorine atoms.

Different families of CYP enzymes play distinct roles:

CYP1 Family: Enzymes such as CYP1A1 are primarily responsible for the metabolism of dioxin-like, coplanar or mono-ortho-substituted PCBs. nih.govnih.gov

CYP2B Family: Isoforms like CYP2B1 and CYP2B6 are typically involved in the metabolism of non-coplanar, di-ortho-substituted PCBs. bohrium.comkobe-u.ac.jp

For tetrachlorobiphenyls with chlorine substitution patterns similar to this compound, studies have shown that MC-inducible P450 isoforms, likely CYP1A1, are important for in vitro metabolism in rats. nih.gov The hydroxylation of PCBs is a critical step that initiates their detoxification and elimination from the body. nih.gov

Identification of Hydroxylated and Conjugated Metabolites

The metabolism of this compound results in the formation of several hydroxylated derivatives. nih.gov Following this initial oxidation, these polar metabolites can be further processed through conjugation. researchgate.netacs.org

Hydroxylated Metabolites: Research has identified several monohydroxylated metabolites of this compound (PCB 36). nih.gov The position of the hydroxyl group can vary, leading to different isomers.

| Metabolite Name | Abbreviation |

|---|---|

| 2-hydroxy-3,3',5-trichlorobiphenyl | 2-OH-PCB 36 |

| 4-hydroxy-3,3',5-trichlorobiphenyl | 4-OH-PCB 36 |

| 2'-hydroxy-3,3',5-trichlorobiphenyl | 2'-OH-PCB 36 |

| 4'-hydroxy-3,3',5-trichlorobiphenyl | 4'-OH-PCB 36 |

Data sourced from Grimm et al., 2015. nih.gov

Conjugated Metabolites: Following hydroxylation, the resulting OH-PCBs are substrates for Phase II enzymes. researchgate.net They can be conjugated with sulfate or glucuronic acid to form highly water-soluble PCB sulfates and glucuronides. acs.org For example, studies on the similarly structured 3,3'-dichlorobiphenyl (B134845) (PCB 11) in rats have shown that its hydroxylated metabolite is further biotransformed into conjugated metabolites. nih.gov This conjugation step is crucial for facilitating the excretion of PCB metabolites from the organism. nih.govnih.gov

Species-Specific Differences in Metabolism of this compound and Related Congeners

The biotransformation of PCBs exhibits marked differences among species, influencing the persistence and potential toxicity of these compounds in various animals. usgs.gov These variations are evident in both the rate of metabolism and the profile of metabolites produced.

Mammalian Differences: Even within mammals, significant variability exists. In vitro studies using liver microsomes have shown that the metabolism of specific PCB congeners in humans most closely resembles that in monkeys and rats, while differing from dogs. nih.gov For example, when metabolizing 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77), rat CYP1A1 produces both hydroxylated and dechlorinated metabolites, whereas human CYP1A1 produces only the hydroxylated form. nih.govresearchgate.net Comparative studies on other tetrachlorobiphenyls in rats, guinea pigs, and hamsters have revealed different catalytic activities and P450 isoform involvement, with guinea pig microsomes being inactive toward certain congeners that were metabolized by rats and hamsters. nih.gov

Vertebrate Class Differences: Broader comparisons reveal even greater differences. As noted earlier, mammals and birds generally metabolize PCBs more efficiently than fish, while invertebrates like crustaceans may show little to no metabolic activity. usgs.gov This hierarchy of metabolic capability plays a significant role in how PCBs biomagnify in aquatic and terrestrial food webs.

Factors Affecting Biotransformation Rates (e.g., Chlorine Position, Enzyme Induction)

The rate at which this compound and other congeners are metabolized is controlled by several key factors, primarily related to chemical structure and biological responses.

Chlorine Position: The number and position of chlorine atoms on the biphenyl rings are the most critical determinants of a PCB congener's susceptibility to metabolic attack. nih.govacs.org

Availability of Sites for Oxidation: Metabolism by CYP enzymes typically requires at least one pair of adjacent, unchlorinated carbon atoms, especially at the meta and para positions. researchgate.net Congeners that lack adjacent unchlorinated carbons are metabolized very slowly and are thus highly persistent.

Steric Hindrance: A high number of chlorine atoms, particularly in the ortho positions, can sterically hinder the rotation of the phenyl rings and affect how the molecule fits into the active site of metabolizing enzymes.

Enzyme Induction: PCBs are known to be potent inducers of the very enzymes that metabolize them, particularly cytochrome P450s. nih.govepa.gov This process of "self-induction" can significantly alter biotransformation rates. nih.gov

Different congeners induce different sets of CYP enzymes. Coplanar, non-ortho PCBs (like 3,3',4,4'-TCB) are effective inducers of the CYP1A subfamily. nih.gov

Non-coplanar, ortho-substituted PCBs can induce the CYP2B subfamily. nih.gov

This induction can accelerate the metabolism and clearance of the inducing PCB or other co-exposed congeners and xenobiotics. nih.gov

Molecular and Cellular Mechanisms of Biological Interaction in Non Human Models

Interaction with Aryl Hydrocarbon Receptor (AhR) in Non-Human Organisms

3,3',5-Trichlorobiphenyl (B165798), also known as PCB 28, is classified as a non-dioxin-like PCB (ndl-PCB) due to the presence of chlorine atoms in the ortho positions of its biphenyl (B1667301) structure. nih.gov This structural configuration hinders the molecule from adopting the flat, coplanar shape that is characteristic of dioxin-like compounds and is necessary for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). epa.gov The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. nih.govnih.gov

While dioxin-like PCBs are potent AhR agonists, non-dioxin-like congeners like this compound are generally considered to have very low or no affinity for the AhR. nih.gov Their biological effects are therefore largely believed to occur through mechanisms independent of AhR activation. The primary mechanism of toxicity for dioxin-like compounds involves binding to the AhR, which then translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). uiowa.edu This complex binds to specific DNA sequences, known as xenobiotic response elements (XREs), leading to the altered expression of target genes. nih.govuiowa.edu Given its structure, this compound is not a significant activator of this pathway.

Modulation of Gene Expression and Enzyme Induction in Non-Human Systems

Consistent with its weak interaction with the Aryl Hydrocarbon Receptor, this compound is not a potent inducer of the gene battery typically regulated by AhR activation. The most prominent of these genes is Cytochrome P450 1A1 (CYP1A1). nih.govnih.gov The induction of CYP1A1, often measured by the activity of its protein product through the 7-ethoxyresorufin-O-deethylase (EROD) assay, is a hallmark of exposure to dioxin-like compounds. nih.gov

Studies comparing different PCB congeners consistently show that non-ortho, coplanar PCBs are strong inducers of CYP1A1, whereas di-ortho substituted PCBs are not. epa.gov As a mono-ortho substituted trichlorobiphenyl, PCB 28 falls into the category of very weak inducers. While some research suggests potential minor synergistic influences of non-dioxin-like PCBs on the inducing potency of dioxin-like agonists in cell-based bioassays, the direct effect of this compound on CYP1A1 expression is minimal. nih.gov

However, non-dioxin-like PCBs can modulate other gene expression pathways. For example, in male Sprague-Dawley rats, treatment with 2,4,4'-trichlorobiphenyl (B50444) (PCB 28) led to a significant increase in protein binding to a consensus activated protein-1 (AP-1) element in liver nuclear extracts. epa.gov The AP-1 transcription factor is involved in cellular processes like proliferation and transformation. epa.gov

Interference with Endocrine Systems in Non-Human Biological Models

Several lower-chlorinated PCBs, including this compound, have been demonstrated to possess estrogenic activity. nih.govresearchgate.net This activity is mediated through interaction with estrogen receptors (ERs). In vitro studies using the ER-CALUX (Estrogen Receptor-mediated Chemical Activated LUciferase gene eXpression) bioassay have shown that PCB 28 can elicit a significant ER-mediated response at micromolar concentrations. nih.gov When co-treated with the natural ligand 17β-Estradiol, trichlorobiphenyls like PCB 28 potentiated the ER activation. nih.gov

Further studies using a dual-luciferase reporter gene assay confirmed that PCB 28 exhibits estrogenic effects. iaea.org The estrogenic potential of lower-chlorinated PCBs appears to be a prominent activity, contrasting with higher-chlorinated congeners which are often found to be anti-estrogenic. researchgate.netratcatinc.com Perinatal exposure of rats to Aroclor 1221, a commercial PCB mixture rich in lower-chlorinated congeners, resulted in a significant down-regulation of ER-β expressing cells in the anteroventral periventricular nucleus, a critical region of the hypothalamus for female reproductive function. adelphi.edu

Interactive Table: Estrogenic Activity of Selected PCB Congeners in ER-CALUX Assay

| Compound | ER Agonist Activity | Potentiation of E2 Activity | Antagonistic Activity |

| PCB 28 | Yes | Yes | No |

| PCB 52 | Yes | Yes | No |

| PCB 77 | No | - | Yes |

| PCB 138 | No | No | Yes |

| PCB 153 | No | No | Yes |

| PCB 180 | No | No | Yes |

Source: Data compiled from Plísková et al., 2005. nih.gov

PCBs are known to disrupt thyroid hormone homeostasis in various animal models, including mammals and birds. researchgate.netcsu.edu.au The mechanisms of disruption are multifaceted and can involve interference with thyroid hormone transport and metabolism. Polychlorinated biphenyls and their hydroxylated metabolites (OH-PCBs) are structurally similar to thyroid hormones, particularly thyroxine (T4), which allows them to bind to thyroid hormone transport proteins like transthyretin. nih.gov

This competitive binding can displace T4 from transthyretin, altering its distribution and availability. nih.gov Furthermore, exposure to certain PCBs can induce the activity of enzymes such as uridine (B1682114) diphosphate (B83284) glucuronosyltransferases in the liver. nih.gov These enzymes are involved in the glucuronidation of thyroid hormones, a process that increases their water solubility and facilitates their excretion from the body, leading to decreased circulating levels of T4. nih.govnih.gov In a study on dogs exposed to a mixture of PCBs including congener 28, serum levels of total T4 and total 3,3',5-triiodo-L-thyronine (T3) were lower than in controls, and these levels were negatively correlated with PCB concentrations. nih.gov

Perturbation of Cellular Signaling Pathways (e.g., Calcium Homeostasis, Protein Kinase C) in Non-Human Cells

Non-dioxin-like PCBs, including this compound, are recognized for their neurotoxic potential, which is partly mediated by the disruption of neuronal calcium homeostasis. oup.com In vitro studies using PC12 cells, a line derived from a rat pheochromocytoma, have demonstrated that acute exposure to several non-dioxin-like PCBs can increase the basal intracellular calcium concentration ([Ca2+]i). oup.comresearchgate.net This disruption can occur through interactions with calcium-selective channels, such as ryanodine (B192298) receptors, which regulate the release of calcium from intracellular stores like the endoplasmic reticulum. Additionally, these compounds can inhibit depolarization-evoked calcium influx through voltage-gated calcium channels, a distinct and sensitive mode of action. oup.comuu.nl

PCBs can also affect other signaling pathways. Exposure of rats to Aroclor 1016, a mixture composed primarily of lower-chlorinated biphenyls, resulted in decreased total protein kinase C (PKC) activity and increased membrane-bound PKC activity in the cerebellum. cdc.gov In a separate line of investigation, PCB 28 was shown to increase the transcriptional activity of STAT5 (Signal Transducer and Activator of Transcription 5) in HepG2 cells, a human liver cell line. epa.gov STAT proteins are involved in signaling cascades that affect cell proliferation. epa.gov

Neurotransmitter System Modulation (e.g., Dopamine (B1211576) Levels) in Non-Human Animal Models

A significant body of evidence from non-human animal models indicates that PCBs can alter the function of neurotransmitter systems, with the dopaminergic system being particularly vulnerable. researchgate.netoup.com Exposure to PCB mixtures has been linked to significant reductions in brain dopamine (DA) levels. oup.com The neurotoxicity of ortho-substituted PCBs is believed to be a key factor in these effects.

The mechanisms underlying PCB-induced changes in dopamine levels are complex. They may include reduced levels of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, or inhibition of the vesicular monoamine transporter (VMAT) and the plasma membrane dopamine transporter (DAT), which are critical for dopamine storage and reuptake, respectively. researchgate.net Studies in PC12 cells have shown that different non-dioxin-like PCBs can alter dopamine levels and metabolism; for instance, some congeners decrease intracellular and extracellular levels of dopamine, while others increase intracellular levels, consistent with VMAT2 downregulation. nih.gov The neurotoxic effects of PCB 28 are a public health concern, and evidence suggests it can contribute to cognitive dysfunction. nih.gov

Interactive Table: Effects of PCBs on Dopaminergic System Components

| PCB Type | Effect on Dopamine Levels | Effect on Dopamine Transporter (DAT) | Effect on Vesicular Monoamine Transporter (VMAT) | Animal/Cell Model |

| Aroclor 1254 | Reduced in basal ganglia | Reduced protein levels | Reduced protein levels | Non-human primates, Mice |

| PCB 153 | Decreased intracellular DA | - | - | PC12 Cells |

| PCB 95 | Increased intracellular DA | - | Down-regulated VMAT2 expression | PC12 Cells |

Source: Data compiled from multiple studies. researchgate.netoup.comnih.gov

Ecological Toxicology and Ecotoxicological Implications of 3,3 ,5 Trichlorobiphenyl

Ecotoxicological Effects on Aquatic Organisms (e.g., Fish, Invertebrates)

The ecotoxicological impact of 3,3',5-trichlorobiphenyl (B165798) on aquatic life is a significant concern due to its persistence and potential for bioaccumulation. While specific toxicity data for this congener are limited, the effects of polychlorinated biphenyls (PCBs) as a group on aquatic organisms have been extensively studied, providing a basis for understanding its potential hazards.

Aquatic invertebrates, which form a critical base of the aquatic food web, are also susceptible to the toxic effects of PCBs. Studies on various invertebrate species have demonstrated that PCBs can cause mortality, impair reproduction, and alter community structure. nih.gov For example, research on benthic communities in PCB-contaminated sediments has shown a reduction in the abundance of sensitive species, particularly deposit feeders that are in direct contact with contaminated sediment. nih.govresearchgate.net This shift in community composition can have cascading effects throughout the ecosystem.

The toxicity of PCBs to aquatic organisms is influenced by their lipophilicity, which leads to their accumulation in the fatty tissues of organisms. This bioaccumulation can result in biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. epa.gov This means that predatory fish, birds, and mammals that consume contaminated aquatic organisms can be exposed to significantly higher levels of these compounds.

Table 1: Summary of Potential Ecotoxicological Effects of Trichlorobiphenyls on Aquatic Organisms

| Organism Group | Potential Effects |

|---|---|

| Fish | Reproductive impairment, developmental toxicity, liver damage, tumors, endocrine disruption, behavioral changes. |

| Invertebrates | Mortality, reduced reproduction, altered community structure, bioaccumulation in tissues. |

Ecotoxicological Effects on Terrestrial Organisms (e.g., Birds, Mammals in Ecosystems)

The impact of this compound on terrestrial organisms is primarily understood through the broader lens of PCB ecotoxicology, as specific studies on this congener are scarce. PCBs are known to bioaccumulate in terrestrial food webs, posing a significant threat to wildlife, particularly top predators.

Birds are considered valuable indicators of environmental contamination due to their position in many food chains and their sensitivity to certain chemicals. researchgate.net Exposure to PCBs in avian species can lead to a range of adverse effects, including reproductive failure, eggshell thinning, developmental abnormalities, and immune system dysfunction. doi.org The endocrine-disrupting properties of some PCBs are of particular concern, as they can interfere with normal hormone functions critical for reproduction and development. doi.org While direct evidence for this compound is limited, the general toxicological profile of PCBs suggests that it could contribute to these effects in wild bird populations.

Terrestrial mammals, especially those that consume fish or other aquatic organisms from contaminated areas, are also at high risk. Mink, for example, are known to be particularly sensitive to the toxic effects of PCBs, with dietary exposure leading to reproductive failure and mortality. epa.gov Other wildlife, such as otters and seals, that are high on the aquatic food chain also accumulate high levels of PCBs in their tissues. cdc.gov The effects of PCBs in mammals can include reproductive problems, immunosuppression, and developmental issues in offspring. epa.gov

The transfer of this compound and other PCBs through terrestrial food chains is a key aspect of its ecotoxicological risk. These compounds can be taken up by plants from contaminated soil, consumed by herbivores, and then transferred to carnivores. Due to their persistent and bioaccumulative nature, the concentrations of these chemicals can become magnified at each trophic level.

Table 2: Potential Ecotoxicological Effects of PCBs on Terrestrial Organisms

| Organism Group | Potential Effects |

|---|---|

| Birds | Reproductive failure, eggshell thinning, developmental defects, immunosuppression, endocrine disruption. doi.org |

| Mammals | Reproductive impairment, immune system dysfunction, developmental toxicity, particularly in predatory species. epa.gov |

Impacts on Microbial Communities and Biogeochemical Processes

The influence of this compound on microbial communities and the vital biogeochemical processes they drive is an area of growing research. Microorganisms play a crucial role in nutrient cycling and the degradation of organic matter in the environment. The introduction of persistent organic pollutants like PCBs can disrupt these delicate balances.

Studies have shown that the presence of PCBs in soil and sediment can alter the structure and function of microbial communities. Some microorganisms have the ability to degrade or transform PCB congeners, and their abundance may increase in contaminated environments. For example, research on microbial biofilms grown on PCB oil has demonstrated the transformation of various congeners, including 2,3',5-trichlorobiphenyl, a compound structurally similar to this compound. This suggests that specific microbial populations capable of metabolizing trichlorobiphenyls can be enriched in contaminated sites.

However, the presence of PCBs can also have inhibitory effects on other microbial populations and their activities. High concentrations of PCBs may be toxic to certain microorganisms, leading to a decrease in microbial diversity and biomass. This can, in turn, affect important biogeochemical processes such as nitrogen fixation, nitrification, denitrification, and the decomposition of organic matter. Disruption of these cycles can have far-reaching consequences for ecosystem health and productivity.

Population and Community-Level Impacts in Contaminated Ecosystems

The release of this compound and other PCBs into the environment can have profound impacts at the population and community levels. These persistent pollutants can lead to long-term changes in the structure and function of ecosystems.

In aquatic environments, chronic exposure to PCBs can lead to declines in fish populations. plasticpollutioncoalition.orgnih.gov This can occur through direct toxicity, leading to increased mortality, or through sublethal effects that impair reproduction and recruitment. epa.gov For example, if a significant portion of a fish population experiences reproductive failure due to PCB exposure, the population's ability to sustain itself will be compromised, potentially leading to a local decline or extinction.

Changes in the health and abundance of key species can have a ripple effect throughout the entire food web. For instance, a decline in a particular fish species could affect the populations of predator species that rely on it for food, as well as the invertebrate populations that are prey for that fish.

In benthic communities, PCB contamination can lead to significant shifts in species composition. nih.govresearchgate.net As mentioned previously, sensitive species may be eliminated from highly contaminated areas, while more tolerant species may thrive. This can result in a less diverse and potentially less resilient community. For example, a study of a PCB-contaminated site found a depletion of deposit-feeding invertebrates, which play a crucial role in sediment processing. nih.gov

Ecological Risk Assessment Frameworks for PCB Congeners in Environmental Systems

Ecological risk assessment for PCBs is a complex process that aims to evaluate the potential adverse effects of these compounds on ecosystems. Given the existence of 209 different PCB congeners, each with unique physical, chemical, and toxicological properties, risk assessment frameworks have evolved from considering total PCBs to a more refined congener-specific approach. researchgate.netca.gov

A key component of modern PCB risk assessment is the concept of Toxicity Equivalency Factors (TEFs). wikipedia.orgbundesumweltministerium.de This approach is used for a subset of PCBs, known as "dioxin-like" PCBs, that exert their toxicity through a mechanism similar to that of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.gov Each dioxin-like PCB congener is assigned a TEF, which represents its toxicity relative to TCDD. wikipedia.orgbundesumweltministerium.de The total toxic equivalency (TEQ) of a mixture is then calculated by summing the concentrations of each dioxin-like congener multiplied by its respective TEF. wikipedia.org This allows for the assessment of the combined risk of these specific congeners.

However, this compound is not considered a dioxin-like PCB and therefore does not have an assigned TEF. The risk assessment of "non-dioxin-like" PCBs presents a different set of challenges. researchgate.netepa.govnih.govepa.gov These congeners are known to cause a variety of adverse effects that are not mediated by the same mechanism as dioxin-like compounds, including neurotoxicity and endocrine disruption. epa.gov

Current risk assessment frameworks for non-dioxin-like PCBs often rely on data from studies of commercial PCB mixtures (Aroclors) or a limited number of individual congeners. ca.gov There is an ongoing effort to develop more comprehensive approaches that can account for the specific toxicities and modes of action of the numerous non-dioxin-like congeners. nih.gov This includes developing a better understanding of their structure-activity relationships and their potential for additive, synergistic, or antagonistic interactions within complex environmental mixtures.

The ecological risk assessment of this compound would involve evaluating its environmental concentrations in various media (soil, sediment, water, and biota), assessing its potential for bioaccumulation and biomagnification, and comparing these exposure levels to known or predicted toxicity thresholds for relevant ecological receptors. Given the limited specific toxicity data for this congener, risk assessors may need to use data from structurally similar compounds as a surrogate, while acknowledging the associated uncertainties. The ultimate goal of these frameworks is to provide a scientific basis for making informed decisions about the management and remediation of PCB-contaminated sites. epa.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3',5-trichlorobiphenyl |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin |

Theoretical and Computational Studies of 3,3 ,5 Trichlorobiphenyl

Molecular Modeling and Conformational Analysis

The conformation of a PCB congener is largely influenced by the number and position of chlorine atoms, particularly those in the ortho positions (2, 2', 6, and 6'). The presence of bulky chlorine atoms in these positions creates steric hindrance, forcing the phenyl rings to twist out of a planar arrangement. For 3,3',5-trichlorobiphenyl (B165798), which lacks ortho chlorine substituents, a more planar conformation is possible compared to ortho-substituted congeners. However, it is not expected to be completely planar.

Computational studies on structurally similar PCBs provide insight into the likely conformation of this compound. For instance, the calculated torsion angle for a related compound, 4-methoxy-3,3',5'-trichlorobiphenyl, in an aqueous solution was determined to be 38.2 degrees nih.gov. Another study on 2,3,4′-trichlorobiphenyl reported a dihedral angle of 51.21° in its crystal structure researchgate.net. The biologically relevant conformations of PCBs can span a range of dihedral angles, as the binding to a protein or receptor can significantly influence the molecule's final shape nih.gov. The dihedral angle is a key factor in determining the binding activity of PCBs with cellular targets like the aryl hydrocarbon receptor (AhR) nih.gov.

Table 1: Comparison of Dihedral Angles in Trichlorobiphenyls and Related Compounds

| Compound | Dihedral Angle (°) | Method/Condition |

|---|---|---|

| 2,3,4′-Trichlorobiphenyl | 51.21 | X-ray Crystallography researchgate.net |

| 4-Methoxy-3,3',5'-trichlorobiphenyl | 38.2 | Calculated (aqueous solution) nih.gov |

| 3,3′,5,5′-Tetrachloro-4,4′-dihydroxybiphenyl | 30 | X-ray Crystallography (bound to enzyme) nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific activity or property, such as its environmental fate. ecetoc.org These models are valuable for predicting the behavior of chemicals like this compound in the environment without extensive experimental testing. ecetoc.org Key environmental fate parameters for PCBs include persistence, bioaccumulation, and transport, which are often linked to physicochemical properties like the octanol-water partition coefficient (Kow).

A study developing three-dimensional QSAR (3D-QSAR) models for the bioaccumulation potential of PCBs included this compound in its dataset. nih.gov The logKow value, which indicates a chemical's tendency to partition from water into fatty tissues, is a critical parameter for assessing bioaccumulation. The study reported both the experimental and model-predicted logKow values for this compound, demonstrating the utility of QSAR in estimating this key environmental parameter. The analysis indicated that electrostatic interactions were the major contribution to the logKow of the PCBs studied. nih.gov

Table 2: QSAR Data for this compound

| Compound Name | Parameter | Experimental Value | Predicted Value (CoMFA Model) |

|---|---|---|---|

| This compound | logKow | 5.947 | 5.771 |

Data sourced from a 3D-QSAR study on polychlorinated biphenyls. nih.gov

These models are essential for screening large numbers of compounds and prioritizing those that may pose a higher risk due to their potential for persistence and accumulation in the food web. nih.gov

Computational Predictions of Degradation Pathways and Metabolites

Computational tools play a significant role in predicting the metabolic fate of xenobiotics like this compound. Software platforms such as BioTransformer and the EAWAG-Biocatalysis/Biodegradation Database Pathway Prediction System (EAWAG-BBD-PPS) use extensive databases of known metabolic reactions to predict how a compound might be transformed in biological systems or the environment. acs.orgbiotransformer.ca These systems can forecast potential metabolites resulting from enzymatic actions, such as those mediated by cytochrome P450 (P450) enzymes. acs.org

For PCBs, metabolism is a critical process that can lead to either detoxification and excretion or the formation of more toxic reactive intermediates. nih.gov The primary metabolic pathway for PCBs is hydroxylation, leading to the formation of hydroxylated PCBs (OH-PCBs). acs.orgnih.gov These OH-PCBs can then be further conjugated (e.g., with sulfates or glucuronic acid) for excretion or undergo further oxidation. acs.orgnih.gov

A comprehensive review of PCB metabolism has identified several potential mono-hydroxylated metabolites of this compound based on known metabolic pathways. The prediction of these metabolites is based on the understanding that P450 enzymes typically introduce hydroxyl groups at unchlorinated para or meta positions.

Table 3: Computationally Predicted Hydroxylated Metabolites of this compound (PCB 36)

| Parent Compound | Predicted Metabolite | Position of Hydroxylation |

|---|---|---|

| This compound | 2-OH-PCB 36 | 2 |

| This compound | 4-OH-PCB 36 | 4 |

| This compound | 2'-OH-PCB 36 | 2' |

| This compound | 4'-OH-PCB 36 | 4' |

Data sourced from a review on PCB metabolism and metabolites. nih.gov

These predictive models are invaluable for identifying metabolites that may be of toxicological concern and for guiding analytical studies aimed at detecting these compounds in biological and environmental samples. nih.gov

Docking Studies of Receptor Interactions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the molecular basis of the toxic effects of compounds like PCBs, many of which are mediated by interactions with specific cellular receptors. nih.gov

The aryl hydrocarbon receptor (AhR) is a primary target for many "dioxin-like" PCBs. nih.gov Binding to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxicity. Docking studies can simulate the binding of this compound to the ligand-binding pocket of the AhR. Such studies help to identify the key amino acid residues involved in the interaction and to estimate the binding affinity. This information is crucial for predicting the potential of a specific congener to elicit AhR-mediated toxicity. Computational studies have successfully used homology modeling to construct the AhR structure and docking to predict the binding efficiency of numerous PCB congeners. researchgate.netresearchgate.net